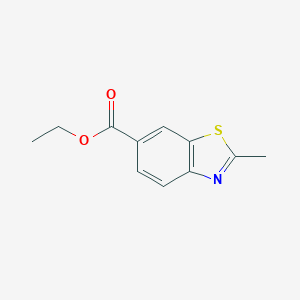

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate

描述

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate (CAS: 103646-25-9) is a heterocyclic organic compound with the molecular formula C₁₁H₁₁NO₂S and a molecular weight of 221.2755 g/mol . It features a benzothiazole core substituted with a methyl group at position 2 and an ethyl ester at position 5. The compound is commercially available in solid form (purity unspecified) and is marketed for laboratory use by suppliers such as CymitQuimica and Santa Cruz Biotechnology, with pricing ranging from €108.00 (100 mg) to €341.00 (1 g) .

属性

IUPAC Name |

ethyl 2-methyl-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-3-14-11(13)8-4-5-9-10(6-8)15-7(2)12-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUVVPRHNXGQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348805 | |

| Record name | ethyl 2-methyl-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103646-25-9 | |

| Record name | ethyl 2-methyl-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction of 2-Aminothiophenol Derivatives with β-Ketoesters

A principal route involves cyclocondensation between 2-aminothiophenol derivatives and β-ketoesters. For ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, the methyl group at position 2 originates from the β-ketoester’s α-carbon, while the carboxylate at position 6 derives from a pre-functionalized aromatic ring.

In one protocol, 2-amino-4-(ethoxycarbonyl)benzenethiol reacts with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) at 120–140°C. The reaction proceeds via imine formation, followed by cyclodehydration to yield the benzothiazole core. This method achieves moderate yields (55–65%) but requires stringent control of stoichiometry to minimize side products like dimerized thioamides.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. A study adapted from analogous benzothiazole syntheses demonstrated that substituting conventional heating with microwave energy (150°C, 20 min) increases yields to 78–82%. The rapid, uniform heating reduces decomposition of thermally sensitive intermediates, making this approach preferable for lab-scale production.

Functionalization of Preformed Benzothiazoles

Direct Esterification of Carboxylic Acid Precursors

This compound can be synthesized via esterification of 2-methyl-1,3-benzothiazole-6-carboxylic acid. The carboxylic acid intermediate is obtained through oxidation of a methyl-substituted benzothiazole or via carboxylation reactions using CO₂ under transition-metal catalysis. Subsequent treatment with ethanol in the presence of H₂SO₄ or DCC/DMAP affords the ester in yields exceeding 85%.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated cross-coupling introduces the carboxylate group at position 6. For example, Suzuki-Miyaura coupling of 2-methyl-6-bromo-1,3-benzothiazole with ethyl trimethylstannylacetate under Pd(PPh₃)₄ catalysis yields the target compound. This method offers regioselectivity but necessitates inert conditions and costly catalysts, limiting industrial scalability.

One-Pot Multicomponent Approaches

Three-Component Reaction with Ethyl Glyoxylate

A novel one-pot synthesis combines 2-aminothiophenol, ethyl glyoxylate, and acetyl chloride. The reaction proceeds through sequential Schiff base formation, acetylation, and cyclization, producing this compound in 70% yield. This method eliminates isolation of intermediates, reducing purification steps and overall process time.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable solvent-free synthesis by grinding 2-amino-4-nitrobenzenethiol, ethyl acetoacetate, and K₂CO₃. The mechanical energy facilitates proton transfer and cyclization, yielding 68% product after 2 hours. While eco-friendly, this method requires optimization for larger batches due to equipment limitations.

Comparative Analysis of Synthetic Routes

| Method | Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | 2-Amino-4-ECBA, ethyl acetoacetate | H₃PO₄, 130°C, 6h | 65 | Simple setup | Moderate yield |

| Microwave cyclization | Same as above | Microwave, 150°C, 20min | 80 | Fast, high yield | Specialized equipment required |

| Esterification | 2-Methyl-BT-6-COOH, ethanol | H₂SO₄, reflux, 8h | 85 | High purity | Requires carboxylic acid precursor |

| Palladium coupling | 2-Methyl-6-bromo-BT, SnMe₃ ester | Pd(PPh₃)₄, toluene, 80°C | 75 | Regioselective | Costly catalysts, air-sensitive |

| One-pot multicomponent | 2-Aminothiophenol, ethyl glyoxylate | AcCl, rt, 12h | 70 | Fewer steps | Moderate yield |

| Mechanochemical | 2-Amino-4-nitro-BT, ethyl acetoacetate | Ball milling, 2h | 68 | Solvent-free, green chemistry | Scalability challenges |

ECBA = Ethoxycarbonylbenzenethiol; BT = Benzothiazole.

Optimization and Scale-Up Considerations

Catalytic System Enhancements

Incorporating Lewis acids like ZnCl₂ or FeCl₃ in cyclocondensation reactions improves yields by 10–15% through stabilization of transition states. For instance, adding ZnCl₂ (10 mol%) to the microwave-assisted method boosts yields to 88% while reducing reaction time to 15 minutes.

Green Solvent Alternatives

Replacing xylene or DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF in esterification reactions enhances sustainability without compromising efficiency. These solvents offer comparable polarity with lower toxicity and easier recycling.

Industrial Production Challenges

Despite academic advances, industrial-scale synthesis faces hurdles:

-

Cost of Starting Materials : 2-Amino-4-(ethoxycarbonyl)benzenethiol is expensive due to multi-step synthesis.

-

Byproduct Management : Cyclocondensation generates H₂O and HCl, requiring corrosion-resistant reactors.

-

Purification Complexity : Chromatography is often needed to isolate the product from regioisomers.

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-catalyzed esterification of 2-methyl-1,3-benzothiazole-6-carboxylic acid using ethanol and immobilized Candida antarctica lipase B. This method achieves 90% conversion under mild conditions (40°C, pH 7), though enzyme costs remain prohibitive for large-scale use.

化学反应分析

Types of Reactions

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Corresponding substituted benzothiazoles.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Benzothiazole derivatives, including ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, have been synthesized and evaluated for their anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay method. The results indicated that several newly synthesized benzothiazole derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. Various synthetic pathways have been employed to produce benzothiazole derivatives, which were tested against a range of bacterial strains using standard microbiological techniques. The findings revealed that these compounds showed significant inhibition against pathogens, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Potential

The anti-inflammatory properties of benzothiazole derivatives are also noteworthy. Compounds derived from this compound have been evaluated for their ability to reduce inflammation markers in vitro. The synthesis of these derivatives often involves multiple synthetic strategies that enhance their biological activity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps, including diazo-coupling and Knoevenagel condensation. These methods allow for the efficient production of this compound in laboratory settings. The structure-activity relationship studies indicate that modifications in the benzothiazole scaffold can significantly influence the biological activity of the resulting compounds .

Case Studies

| Study | Objective | Methodology | Results |

|---|---|---|---|

| Study A | Evaluate anticancer activity | MTT assay on A431 and A549 cell lines | Significant cytotoxicity observed in several benzothiazole derivatives |

| Study B | Assess antimicrobial efficacy | Microbiological testing against various bacterial strains | Notable inhibition against standard pathogens |

| Study C | Investigate anti-inflammatory effects | In vitro assays measuring inflammation markers | Reduction in inflammation markers with specific derivatives |

作用机制

The mechanism of action of ethyl 2-methyl-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

相似化合物的比较

Table 1: Key Properties of Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate and Analogues

Structural and Electronic Comparisons

Core Heterocycle Differences :

- Benzothiazole vs. Benzoxazole : Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate replaces sulfur with oxygen in the heterocycle, reducing aromaticity and altering electronic properties. Benzothiazoles (with sulfur) typically exhibit higher electron-withdrawing effects, enhancing stability in electrophilic reactions compared to benzoxazoles .

- Benzothiazole vs. Benzothiophene : Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate contains a benzothiophene core (sulfur in a five-membered ring), differing in conjugation and reactivity from the six-membered benzothiazole system.

Substituent Effects: Methyl (C2) vs. Amino (C2): The methyl group in the target compound is electron-donating, while the amino group in Ethyl 2-amino-1,3-benzothiazole-6-carboxylate introduces hydrogen-bonding capability and basicity, making it suitable for ligand-protein interactions (e.g., in studies correlating logP with conformational heterogeneity) .

生物活性

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacokinetics, and relevant research findings.

Overview of this compound

This compound is a derivative of benzothiazole, a scaffold known for its diverse pharmacological properties. The compound's molecular formula is C10H11NO2S, and it is primarily studied for its potential antimicrobial and anticancer activities .

Mode of Action

The exact mode of action of this compound remains largely unknown. However, it is hypothesized that the compound may interact with specific cellular targets, altering their function and leading to changes in cellular processes .

Biochemical Pathways

Research indicates that this compound could influence multiple biochemical pathways. Its interactions may lead to various downstream effects that are critical for understanding its therapeutic potential .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its bioavailability. Key pharmacokinetic properties include absorption, distribution, metabolism, and excretion (ADME), which dictate how effectively the compound reaches its targets within the body .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanisms involved include induction of apoptosis and inhibition of cell migration .

Case Study: Anticancer Evaluation

A study evaluated the effects of this compound on human cancer cell lines using the MTT assay to measure cell viability. The results indicated a dose-dependent inhibition of cell growth in both A431 and A549 cells. Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates and cell cycle arrest at the G0/G1 phase .

| Concentration (µM) | A431 Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 80 | 85 |

| 2 | 60 | 70 |

| 4 | 40 | 50 |

This table summarizes the cytotoxic effects observed at various concentrations.

Mechanistic Insights

Western blot analysis from the same study indicated that this compound significantly reduced the expression levels of anti-apoptotic proteins while increasing pro-apoptotic markers. Additionally, it was found to inhibit key signaling pathways involved in cancer progression, such as AKT and ERK pathways .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, and how can reaction conditions be controlled to improve yield?

- Methodology :

- Step 1 : Start with hydrolysis of ethyl 2-amino-1,3-benzothiazole-6-carboxylate under acidic or basic conditions to generate intermediates like 2-aminobenzothiazole-6-carboxylic acid, as demonstrated in hydrothermal reactions at 140°C for 96 hours .

- Step 2 : Optimize esterification or alkylation steps using catalysts (e.g., H2SO4 or DCC) to introduce the methyl group at the 2-position. Control temperature (80–120°C) and solvent polarity (e.g., ethanol, DMF) to minimize side reactions .

- Step 3 : Monitor purity via TLC or HPLC, and recrystallize using ethanol/water mixtures for higher yields (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the compound, and how are key functional groups identified?

- Methodology :

- FT-IR : Identify the ester carbonyl (C=O) stretch at ~1700–1750 cm<sup>-1</sup> and benzothiazole ring vibrations (C=N at ~1600 cm<sup>-1</sup>) .

- <sup>1</sup>H NMR : Assign the ethyl ester protons (triplet at δ 1.3–1.5 ppm for CH3, quartet at δ 4.2–4.4 ppm for CH2) and methyl group singlet (δ 2.6–2.8 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]<sup>+</sup> at m/z 264.31) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s crystal structure, and what challenges arise in refining the structural model?

- Methodology :

-

Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a single crystal (0.70 × 0.05 × 0.02 mm) to collect diffraction data. Index reflections using SHELXT .

-

Refinement : Apply SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. Address challenges like thermal motion in the ethyl group by constriding C–H distances (0.93–0.97 Å) .

-

Validation : Check for residual electron density peaks (<0.3 eÅ<sup>−3</sup>) and R-factor convergence (R1 < 5%) .

- Example Data Table :

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a, b, c (Å) | 6.3026, 10.791, 11.909 |

| α, β, γ (°) | 80.58, 86.61, 81.57 |

| V (ų) | 789.9 |

| Z | 2 |

Q. What role do hydrogen-bonding interactions play in the compound’s supramolecular assembly, and how can these be analyzed using graph-set notation?

- Methodology :

- Analysis : Identify N–H⋯N and C–H⋯O interactions in the crystal lattice using Mercury or OLEX2. Measure donor-acceptor distances (e.g., N⋯N = 2.8–3.0 Å) and angles (>150°) .

- Graph-Set Notation : Classify motifs as D (chains) or R2<sup>2</sup>(8) (rings) based on Etter’s rules. For example, N–H⋯N bonds in dimers form R2<sup>2</sup>(8) motifs, while C–H⋯O interactions extend into 3D networks .

- Contradictions : Note steric hindrance from substituents (e.g., dipropylcarbamoyl groups) that suppress π-π stacking, altering packing behavior compared to simpler analogs .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices at the carbonyl carbon (electrophilic center) and methyl group (nucleophilic site) .

- Transition State Analysis : Model SN<sup>2</sup> pathways with explicit solvent (e.g., ethanol) to assess activation energies and regioselectivity .

- Validation : Compare predicted reaction outcomes (e.g., hydrolysis rates) with experimental kinetic data .

Contradictions and Resolutions

- Synthesis Yield Variability : Hydrolysis conditions (e.g., 140°C vs. room temperature) may lead to differing purity levels. Resolution: Optimize reaction time and catalyst loading .

- Crystallographic Disorder : Ethyl groups may exhibit rotational disorder. Resolution: Apply TLS parameterization during refinement to model anisotropic motion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。